tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloroacetyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine, tert-butyl chloroformate, chloroacetyl chloride.
Reaction Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature control.
Procedure: The piperidine is first reacted with tert-butyl chloroformate to form the tert-butyl ester. Subsequently, chloroacetyl chloride is added to introduce the chloroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents, controlled temperature.
Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloroacetyl group.
Hydrolysis: Carboxylic acid derivatives.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S)-2-(2-bromoacetyl)piperidine-1-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Tert-butyl (2S)-2-(2-fluoroacetyl)piperidine-1-carboxylate: Contains a fluoroacetyl group.
Tert-butyl (2S)-2-(2-iodoacetyl)piperidine-1-carboxylate: Features an iodoacetyl group.
Uniqueness
Tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The chloroacetyl group can participate in specific substitution reactions that may not be as feasible with other halogenated derivatives.
Properties
Molecular Formula |
C12H20ClNO3 |
---|---|
Molecular Weight |
261.74 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-chloroacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20ClNO3/c1-12(2,3)17-11(16)14-7-5-4-6-9(14)10(15)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
OLKZBAFBHRIJEV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)CCl |
Origin of Product |
United States |
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